N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a 1,2,4-triazole-based acetohydrazide derivative featuring a chlorinated aromatic system and a sulfanyl linkage. Its structure includes:
- Core scaffold: A 4H-1,2,4-triazole ring substituted at position 3 with a sulfanyl-acetohydrazide group and at positions 4 and 5 with 4-methylphenyl and 4-chlorophenyl groups, respectively.
- Hydrazone moiety: An (E)-configured imine bond formed between the 2-chlorobenzaldehyde-derived aldehyde and the acetohydrazide nitrogen .
Synthesis: The compound is synthesized via condensation of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 2-chlorobenzaldehyde in ethanol, catalyzed by acetic acid. This method aligns with protocols for analogous hydrazones .
Properties
Molecular Formula |
C24H19Cl2N5OS |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5OS/c1-16-6-12-20(13-7-16)31-23(17-8-10-19(25)11-9-17)29-30-24(31)33-15-22(32)28-27-14-18-4-2-3-5-21(18)26/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI Key |
GFGDEZHYFJPFCS-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H17Cl2N5OS
- Molecular Weight : 482.395 g/mol
- CAS Number : 497231-49-9
The structure features a triazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.
Synthesis
The compound can be synthesized through various methods, including ultrasound-assisted synthesis which enhances the yield and reduces reaction time. The synthesis typically involves the condensation of appropriate hydrazones with triazole derivatives, utilizing various electrophiles under optimized conditions to yield high-purity products .
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit notable anticancer properties. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 6d | HepG2 | 13.004 | Apoptosis induction |
| 6e | HepG2 | 28.399 | Less potent |
| N'-Compound | MCF-7 | TBD | TBD |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% .
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Triazole derivatives are recognized for their ability to inhibit fungal growth and possess antibacterial activity. The presence of the chlorophenyl groups enhances these properties by increasing lipophilicity and facilitating membrane penetration.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings significantly influence biological activity. Electron-donating groups enhance the potency against cancer cells, while electron-withdrawing groups tend to decrease activity. This relationship is critical for designing more effective derivatives.
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
Hypothetical representation of SAR findings based on various substitutions on the triazole ring.
Case Studies
A study published in Molecules evaluated a series of triazole derivatives for their anticancer activity against HepG2 cells. The results indicated that compounds with specific substituents exhibited enhanced anti-proliferative effects compared to their unsubstituted counterparts. This highlights the significance of functional group positioning in optimizing therapeutic efficacy .
Another investigation demonstrated that similar compounds exhibited synergistic effects when combined with conventional chemotherapeutics, suggesting potential applications in combination therapy for more effective cancer treatment regimes .
Scientific Research Applications
Antimicrobial Activity
- Antibacterial Properties : Compounds with triazole rings have been reported to exhibit antibacterial effects. The presence of the sulfanyl group in N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide suggests potential activity against various bacterial strains. Studies have shown that similar triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The triazole moiety is also well-documented for its antifungal properties. Research indicates that compounds containing this structure can disrupt fungal cell membrane synthesis, making them effective against pathogens like Candida spp. and Aspergillus spp. .
Anticancer Potential
The compound's structural characteristics suggest it may possess anticancer properties. Triazole derivatives have been investigated for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer proliferation. For instance, studies have highlighted the role of triazoles as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is implicated in cancer progression . In silico docking studies have shown promising results for similar compounds in binding to cancer-related targets .
Anti-inflammatory Effects
Compounds with similar structural features have demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that this compound could be explored for its anti-inflammatory potential.
Synthesis and Biological Evaluation
A study on related triazole compounds synthesized via a one-pot reaction demonstrated their antibacterial and antifungal activities. The synthesized compounds were tested against various microbial strains, showing significant inhibition zones compared to control groups .
Another investigation focused on the anticancer properties of triazole derivatives indicated that certain modifications to the triazole ring could enhance cytotoxicity against human cancer cell lines . These findings highlight the importance of structural optimization in developing effective therapeutic agents.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and specific biological targets. These studies revealed favorable binding affinities with enzymes involved in inflammation and cancer progression, suggesting a pathway for further development as a therapeutic agent .
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes several key reactions, including:
-
Oxidation
-
The sulfanyl group (-S-) is oxidized to sulfoxide or sulfone derivatives using agents like hydrogen peroxide or potassium permanganate. This reaction is typically carried out in aqueous or organic solvents under reflux conditions.
-
-
Reduction
-
Reduction of the hydrazone moiety (C=N-NH2) using sodium borohydride or lithium aluminum hydride yields amines or alcohols. These reactions are performed in dry solvents like tetrahydrofuran (THF) under inert atmospheres.
-
-
Substitution
-
The chlorine atom in the 2-chlorophenyl group undergoes nucleophilic substitution with nucleophiles such as amines or thiols. Polar solvents like DMSO or acetonitrile are used at elevated temperatures.
-
-
Hydrolysis
-
The hydrazide moiety may hydrolyze under acidic or basic conditions to form carboxylic acids or their salts, though specific conditions are not detailed in available literature.
-
Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, KMnO₄ | Aqueous/organic solvents, reflux | Sulfoxide/Sulfone |
| Reduction | NaBH₄, LiAlH₄ | Dry THF/diethyl ether, inert atmosphere | Amines/Alcohols |
| Substitution | Nucleophiles (NH₂⁻, SH⁻) | Polar aprotic solvents (DMSO, acetonitrile), heat | Substituted derivatives |
| Hydrolysis | H⁺/OH⁻ | Acidic/basic aqueous solutions | Carboxylic acid/salt |
Oxidation
The sulfanyl group (-S-) is oxidized via two-electron transfer mechanisms. For example, hydrogen peroxide reacts with the sulfur atom to form a sulfoxide intermediate, which can further oxidize to a sulfone.
Reduction
The hydrazone (C=N-NH₂) undergoes catalytic hydrogenation or reduction with borohydrides to yield primary amines. In some cases, partial reduction may form imine intermediates.
Substitution
Nucleophilic substitution replaces the chlorine atom in the 2-chlorophenyl group with amines or thiols. The reaction proceeds via a SN2 mechanism, facilitated by polar solvents.
Analytical Methods for Characterization
Key techniques used to confirm reaction outcomes include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to verify structural integrity and identify intermediates/products (e.g., δ 1.04 ppm for methyl groups, δ 8.53 ppm for aromatic protons) .
-
Infrared (IR) Spectroscopy : Detects functional groups (C=N stretch at ~1600 cm⁻¹, S-O stretches in sulfoxides/sulfones) .
-
Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfanyl-acetohydrazide derivatives with modified triazole or hydrazone moieties. Key comparisons are summarized below:
Structural Influences on Physicochemical Properties
- Lipophilicity : The 2-chlorophenyl and 4-methylphenyl groups enhance hydrophobicity compared to analogs with methoxy (e.g., 2-ethoxybenzylidene ) or hydroxy substituents (e.g., 4-hydroxybenzylidene ). This may improve membrane permeability but reduce aqueous solubility.
- Electron-Withdrawing Effects : The sulfanyl group (-S-) at position 3 of the triazole ring stabilizes the molecule via resonance, a feature shared with purine-based analogs .
Spectroscopic and Crystallographic Insights
Preparation Methods
Hydrazine-Carbonyl Cyclization
In the first step, 4-chlorophenylhydrazine reacts with 4-methylbenzoyl chloride under basic conditions to form a hydrazide intermediate. This intermediate undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) at 80–100°C, yielding 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by intramolecular dehydration.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alternative approaches utilize copper-catalyzed cycloaddition between alkynes and azides. For example, 4-methylphenylacetylene reacts with 4-chlorophenyl azide in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) to regioselectively form the 1,4-disubstituted triazole. While this method offers excellent regiocontrol (yields up to 96%), it requires pre-functionalized azide and alkyne precursors, adding synthetic complexity.
Schiff Base Condensation with 2-Chlorobenzaldehyde
The final step involves condensation of the hydrazide with 2-chlorobenzaldehyde to form the E-configuration imine (Schiff base).
Reaction Conditions and Stereoselectivity
The hydrazide and 2-chlorobenzaldehyde are refluxed in absolute ethanol with catalytic acetic acid (AcOH) for 6–8 hours. The acidic medium promotes protonation of the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the hydrazide’s terminal amine. The reaction is stereoselective, favoring the E-isomer due to steric hindrance between the 2-chlorophenyl group and triazole moiety in the Z-configuration.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the desired Schiff base. Characterization by ¹H NMR confirms the E-configuration through a singlet at δ 8.2–8.4 ppm corresponding to the imine proton (CH=N). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 537.09 [M+H]⁺.
Optimization and Challenges
Yield Enhancement Strategies
Common Pitfalls
-
Oxidation of Thiols : The sulfanyl group is prone to oxidation during storage; adding antioxidants like butylated hydroxytoluene (BHT) stabilizes intermediates.
-
Hydrazide Hydrolysis : Prolonged exposure to moisture degrades the hydrazide; reactions must be conducted under anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Triazole formation | Hydrazine-carbonyl cyclization | 70–75 | Simple reagents | Requires harsh conditions (POCl₃) |
| Triazole formation | CuAAC | 90–96 | High regioselectivity | Needs pre-functionalized azides |
| Schiff base formation | Conventional reflux | 65–70 | Low cost | Long reaction time (6–8 h) |
| Schiff base formation | Microwave-assisted | 80–85 | Rapid synthesis | Specialized equipment required |
Q & A
What are the key considerations for optimizing the synthesis of this hydrazide-triazole derivative?
Classification: Basic
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For hydrazone formation, refluxing in anhydrous ethanol or methanol with stoichiometric hydrazine hydrate (1.2 eq) is typical. Reaction progress should be monitored via TLC (e.g., chloroform:methanol 7:3 ratio) to confirm intermediate formation . Post-reaction, precipitation in ice water followed by recrystallization (methanol or ethanol) enhances purity. Substituent-specific aldehydes (e.g., 2-chlorobenzaldehyde) influence yield; electron-withdrawing groups may require extended reaction times (e.g., 18 hours vs. 4 hours) .
Which spectroscopic and analytical methods are critical for characterizing this compound?
Classification: Basic
Methodological Answer:
- FT-IR: Confirm C=N (1600–1650 cm⁻¹) and S–C (650–750 cm⁻¹) bonds in the triazole-hydrazone backbone .
- NMR: ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR resolves carbonyl (C=O, δ ~165 ppm) and triazole carbons (δ ~150 ppm) .
- Melting Point: Determines purity (e.g., 189–190°C for analogs with methylbenzylidene substituents) .
How can X-ray crystallography resolve structural ambiguities in this compound?
Classification: Advanced
Methodological Answer:
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and confirms the (E)-configuration of the hydrazone moiety. For example, analogs with 4-chlorophenyl groups show dihedral angles of 5–10° between triazole and phenyl rings, clarifying substituent orientation . Hydrogen-bonding networks (e.g., N–H⋯S interactions) can be mapped to validate supramolecular packing .
What experimental designs are used to evaluate biological activity in cancer or coagulation models?
Classification: Advanced
Methodological Answer:
- Antiplatelet/Anticoagulant Assays: Tail bleeding time in mice (e.g., 4–6 mice/group) with heparin as a positive control. Statistical analysis via one-way ANOVA and Tukey’s post hoc test identifies dose-dependent effects (e.g., 50–100 mg/kg doses) .
- Cancer Spheroid Models: 3D spheroid growth inhibition assays (e.g., melanoma, breast cancer) measure IC₅₀ values. Compounds with trifluoromethoxy substituents show enhanced cytotoxicity (e.g., 63% inhibition at 10 μM) .
How can molecular docking elucidate the mechanism of action against therapeutic targets?
Classification: Advanced
Methodological Answer:
Docking studies (AutoDock Vina or Glide) predict binding affinities to targets like EGFR or cannabinoid receptors. For triazole derivatives, the hydrazone moiety forms hydrogen bonds with active-site residues (e.g., Lys745 in EGFR), while chlorophenyl groups enhance hydrophobic interactions. MD simulations (100 ns) validate stability of ligand-receptor complexes .
How should researchers address contradictions in biological data across structural analogs?
Classification: Advanced
Methodological Answer:
Discrepancies (e.g., variable anticoagulant efficacy) arise from substituent electronic effects. For example, electron-withdrawing groups (4-Cl) enhance thrombin inhibition vs. electron-donating groups (4-OCH₃). Dose-response curves and comparative SAR tables (e.g., IC₅₀ values for ZE-4b vs. ZE-4c derivatives) clarify substituent contributions . Confounding factors (e.g., solubility in DMSO/PBS) must be controlled via standardized protocols .
What strategies improve solubility and bioavailability for in vivo studies?
Classification: Advanced
Methodological Answer:
- Salt Formation: Hydrochloride salts enhance aqueous solubility.
- Nanoformulation: Liposomal encapsulation (e.g., 100–200 nm particles) improves plasma half-life.
- Prodrug Design: Esterification of the acetohydrazide group (e.g., acetyl or PEG-linked derivatives) increases permeability .
How are stability studies conducted under physiological conditions?
Classification: Advanced
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Plasma Stability: Incubate with 10% mouse plasma. Quench with acetonitrile, centrifuge, and analyze supernatant for intact compound .
What computational tools predict metabolic pathways and toxicity?
Classification: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
